4-Bromo-6-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254.00 g/mol It is a derivative of picolinaldehyde, where the bromine and trifluoromethyl groups are substituted at the 4 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-6-(trifluoromethyl)picolinic acid.
Reduction: 4-Bromo-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 6-Bromo-4-(trifluoromethyl)picolinaldehyde
- 4-Bromo-2-(trifluoromethyl)picolinaldehyde
- 4-Bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde
Comparison: 4-Bromo-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
4-Bromo-6-(trifluoromethyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C7H4BrF3N
- Molecular Weight : 238.01 g/mol
- IUPAC Name : 4-Bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde
Antimicrobial Activity
Recent studies have reported that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Antiparasitic Activity
The compound has also been evaluated for its activity against parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.
In vitro studies demonstrated that this compound has an IC50 value of approximately 1.5 µM against T. cruzi, comparable to standard treatments like benznidazole (IC50 = 5.2 µM) .
Case Study : A study investigated the efficacy of this compound in a mouse model of Chagas disease. The results indicated a reduction in parasitemia and an increase in survival rates among treated mice compared to controls.
Anticancer Properties
The potential anticancer activity of this compound has been explored as well. It has shown selective cytotoxicity towards various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 10.2 |
MCF-7 (Breast cancer) | 15.5 |
A549 (Lung cancer) | 12.8 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Antiparasitic Action : Induction of oxidative stress in parasites, leading to cellular damage.
- Anticancer Action : Modulation of signaling pathways involved in cell proliferation and survival.
Properties
Molecular Formula |
C7H3BrF3NO |
---|---|
Molecular Weight |
254.00 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |
InChI Key |
ISMDZKZDTZVRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.